

# Spectroscopic and Synthetic Profile of 4-Ethynyl-1,2-dimethoxybenzene: A Technical Guide

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## Compound of Interest

Compound Name: 4-ethynyl-1,2-dimethoxybenzene

Cat. No.: B1333843

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a reliable synthetic protocol for **4-ethynyl-1,2-dimethoxybenzene**. The information presented herein is intended to support research and development activities where this compound is a key building block or intermediate.

## Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **4-ethynyl-1,2-dimethoxybenzene** is not readily available in public databases. Therefore, the following tables present predicted values based on established principles of NMR and IR spectroscopy, and mass spectrometry fragmentation patterns, drawing analogies from structurally similar compounds.

## Predicted <sup>1</sup>H NMR Data

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.10	d, J $\approx$ 1.5 Hz	1H	Ar-H (H-3)
~7.05	dd, J $\approx$ 8.5, 1.5 Hz	1H	Ar-H (H-5)
~6.85	d, J $\approx$ 8.5 Hz	1H	Ar-H (H-6)
~3.90	s	3H	OCH <sub>3</sub>
~3.88	s	3H	OCH <sub>3</sub>

| ~3.05 | s | 1H | C $\equiv$ C-H |

## Predicted <sup>13</sup>C NMR Data

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
~149.5	Ar-C (C-1 or C-2)
~149.0	Ar-C (C-1 or C-2)
~124.5	Ar-C (C-5)
~115.0	Ar-C (C-4)
~111.5	Ar-C (C-6)
~111.0	Ar-C (C-3)
~83.0	C $\equiv$ C-H
~77.5	C $\equiv$ C-H
~56.0	OCH <sub>3</sub>

| ~55.8 | OCH<sub>3</sub> |

## Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, sharp	≡C-H stretch
~2950-2850	Medium	C-H (sp <sup>3</sup> ) stretch (methoxy)
~2110	Medium, sharp	C≡C stretch
~1600, ~1510, ~1460	Medium to Strong	C=C aromatic ring stretches
~1250, ~1020	Strong	C-O stretch (aryl ether)

| ~880-800 | Strong | C-H out-of-plane bend (aromatic) |

## Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z	Predicted Fragment Ion
162	[M] <sup>+</sup> (Molecular Ion)
147	[M - CH <sub>3</sub> ] <sup>+</sup>
119	[M - CH <sub>3</sub> - CO] <sup>+</sup>

| 91 | [C<sub>7</sub>H<sub>7</sub>]<sup>+</sup> (Tropylium ion) |

## Experimental Protocols

A reliable method for the synthesis of **4-ethynyl-1,2-dimethoxybenzene** is the Corey-Fuchs reaction, starting from 3,4-dimethoxybenzaldehyde.[\[1\]](#)

### Synthesis of 4-Ethynyl-1,2-dimethoxybenzene via Corey-Fuchs Reaction[\[1\]](#)

Step 1: Formation of 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene

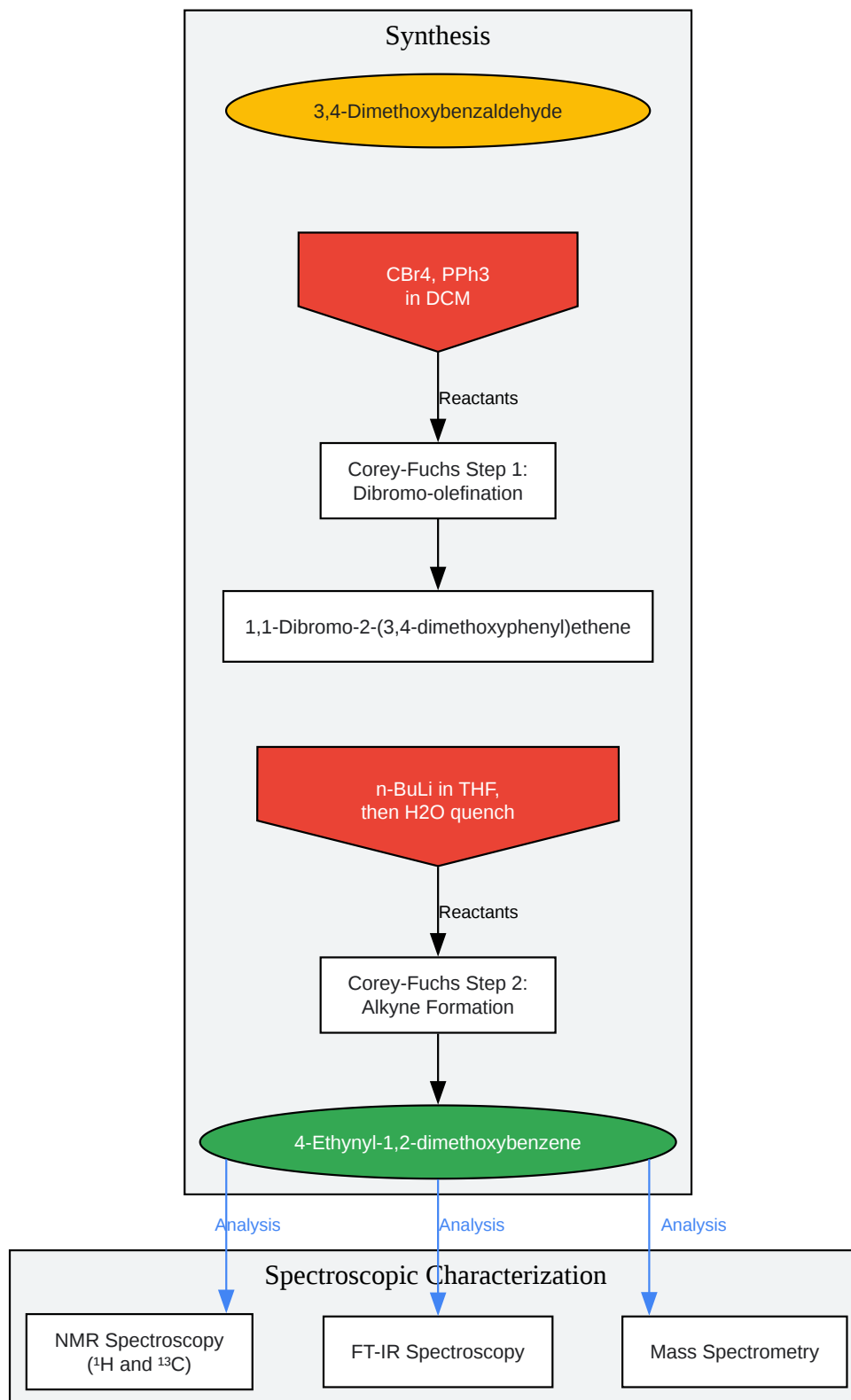
- To a solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 equivalent).
- Stir the resulting mixture at 0 °C for approximately 15-30 minutes.
- Add a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the dibromoalkene intermediate.

#### Step 2: Formation of **4-Ethynyl-1,2-dimethoxybenzene**

- Dissolve the 1,1-dibromo-2-(3,4-dimethoxyphenyl)ethene intermediate in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.
- Slowly add n-butyllithium (2.1 equivalents) to the cooled solution.
- Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **4-ethynyl-1,2-dimethoxybenzene**.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of **4-ethynyl-1,2-dimethoxybenzene**.



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Caption: Synthetic and analytical workflow for **4-ethynyl-1,2-dimethoxybenzene**.

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## References

- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
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